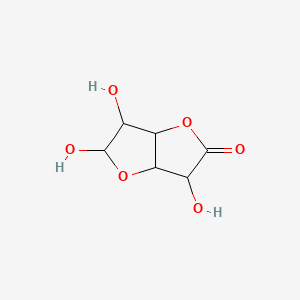

D-mannofuranurono-6,3-lactone

Description

Contextualization of Mannuronolactone within Uronic Acid Biochemistry

Mannuronolactone, also identified as D-mannofuranuronic acid 4-lactone or mannurono-gamma-lactone, is a compound derived from the oxidation of mannuronic acid ontosight.ai. Mannuronic acid is a key constituent of alginic acid, a prominent polysaccharide found in brown algae ontosight.ai. Structurally, mannuronolactone is characterized by a furan (B31954) ring, classifying it as a gamma-lactone ontosight.ai.

Within the broader context of uronic acid biochemistry, compounds like glucuronic acid and galacturonic acid are integral components of glycosaminoglycans (GAGs) and proteoglycans microbenotes.com. The uronic acid pathway is a vital metabolic route where glucose undergoes oxidation to form glucuronic acid, which is essential for detoxification and conjugation reactions primarily in the liver microbenotes.comyoutube.com. Studies indicate that mannuronolactone and glucuronolactone (B27817) can readily interconvert into their C-5 epimers in alkaline solutions researchgate.netresearchgate.net. However, the metabolism of mannuronic acid appears to follow a pathway distinct from that of glucuronic acid asm.org. Furthermore, research suggests that the D-mannuronolactone ring exhibits less reactivity compared to the D-glucuronolactone ring cdnsciencepub.com.

Overview of Mannuronolactone's Significance as a Biosynthetic Intermediate and Research Target

Significance as a Biosynthetic Intermediate: Mannuronolactone plays a pivotal role in the biosynthesis of complex carbohydrates. Mannuronic acid, its precursor, is fundamental to the formation of alginic acid, a linear copolymer composed of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid ontosight.airesearchgate.netresearchgate.net. In bacteria, alginate is initially synthesized as polymannuronic acid, with subsequent epimerization of certain mannuronic acid residues to guluronic acid residues facilitated by mannuronan C-5-epimerases researchgate.netresearchgate.net.

Beyond polysaccharide synthesis, mannuronolactone can be converted into D-mannaric acid within mammalian systems, a process that likely involves D-glucuronolactone dehydrogenase ru.nlebi.ac.ukjst.go.jp. Derivatives synthesized from mannuronolactone, such as 6R- and 6S-6C-methylmannose, have demonstrated inhibitory effects on enzymes like phosphoglucomutase and phosphomannomutase, indicating their potential to modulate primary metabolic pathways tandfonline.com. Similarly, 6R- and 6S-6C-methylglucose can be efficiently synthesized from D-glucuronolactone ox.ac.uk. The compound also serves as a versatile intermediate in the synthesis of various carbohydrate derivatives, including iminosugars and polyhydroxylated amino acids ox.ac.ukresearchgate.net.

Significance as a Research Target: Mannuronolactone is a subject of extensive research due to its potential applications across medical technology, pharmaceuticals, and biotechnology ontosight.ai. Its unique chemical structure and inherent biological properties, such as potential antioxidant and anti-inflammatory effects, position it as a promising candidate for the development of novel therapeutic agents ontosight.ai.

In synthetic chemistry, mannuronolactone acts as a valuable scaffold, enabling straightforward access and manipulation of specific hydroxyl groups (C-3 OH, C-5 OH, C-6) of mannose, which is crucial for the synthesis of diverse mannose derivatives ox.ac.ukacs.org. Researchers have also utilized mannuronolactone-based donors in glycosylation reactions to investigate donor configuration-dependent selectivity nih.gov. Furthermore, its polarographic reduction behavior has been studied, highlighting its analytical utility within specific concentration ranges cdnsciencepub.com. Mannuronolactone has also contributed to studies on the bacterial utilization of uronic acids, enhancing the understanding of microbial metabolic processes asm.org.

Scope and Research Trajectories in Mannuronolactone Studies

Research involving mannuronolactone spans several interconnected scientific disciplines, primarily chemical biology and glycoscience. Chemical biology employs chemical techniques and small molecules to explore and manipulate biological systems nih.govwikipedia.org. Within glycoscience, the dedicated study of carbohydrates, mannuronolactone is fundamental to understanding the biosynthesis of complex polysaccharides like alginate and the enzymatic modifications they undergo researchgate.netresearchgate.nettandfonline.com.

Current research trajectories include:

Synthetic Chemistry and Derivatization: A key area of focus involves developing efficient synthetic routes to produce custom-designed mannose derivatives and other bioactive compounds using mannuronolactone as a starting material ox.ac.ukresearchgate.net. This encompasses the synthesis of novel hydroxylated proline derivatives and iminosugars ox.ac.uk.

Enzymatic and Metabolic Pathway Studies: Ongoing investigations aim to elucidate the precise mechanisms of enzymes that interact with mannuronolactone or related uronic acids, such as mannuronan C-5-epimerases and D-glucuronolactone dehydrogenase researchgate.netresearchgate.netasm.orgru.nlpublish.csiro.au. These studies are critical for a deeper understanding of carbohydrate metabolism and the biosynthesis of essential biomolecules.

Exploration of Biological Activities and Therapeutic Potential: Future research endeavors seek to fully characterize the biological properties of mannuronolactone and its derivatives, including their potential as antioxidant and anti-inflammatory agents ontosight.ai. This also extends to evaluating their utility in drug delivery systems, wound healing, tissue engineering, and as selective inhibitors for various enzymes, which could pave the way for innovative therapeutic strategies ontosight.aitandfonline.com.

Propriétés

Numéro CAS |

575-64-4 |

|---|---|

Formule moléculaire |

C6H8O6 |

Poids moléculaire |

176.12 g/mol |

Nom IUPAC |

(3S,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2-,3+,4+,5?/m0/s1 |

Clé InChI |

OGLCQHRZUSEXNB-IXUMGEHXSA-N |

SMILES canonique |

C1(C2C(C(C(=O)O2)O)OC1O)O |

Synonymes |

mannurono-gamma-lactone mannuronolactone |

Origine du produit |

United States |

Biosynthetic Pathways and Precursor Derivation of Mannuronolactone

Enzymatic and Chemical Oxidation Pathways from Mannuronic Acid

Mannuronolactone is typically produced through the enzymatic or chemical oxidation of mannuronic acid, followed by spontaneous lactonization. ontosight.ai In biological systems, the conversion of D-mannose to D-mannuronic acid, a precursor to alginate, involves several enzymatic steps. For instance, in Pseudomonas aeruginosa, GDP-mannose dehydrogenase catalyzes an irreversible reaction that produces GDP-mannuronic acid from GDP-mannose. frontiersin.orgnih.gov While the direct enzymatic conversion of free mannuronic acid to mannuronolactone is not explicitly detailed as a primary biosynthetic step for alginate, the lactone form can be observed. Studies have shown that D-mannuronolactone can be formed from D-mannuronic acid in certain contexts, and its presence can be detected in assays involving uronic acids. nih.govnih.gov

Chemical oxidation methods can also yield mannuronolactone from mannuronic acid. For example, D-mannuronic acid, a sugar acid where carbon-6 is oxidized to a carboxylic acid, can be accessed synthetically via oxidation of the corresponding hexose, D-mannose. mdpi.com This typically involves protecting other hydroxyl groups and then oxidizing the primary alcohol at C-6. mdpi.com

Role of Mannuronic Acid as a Direct Precursor in Mannuronolactone Formation

Mannuronic acid serves as the direct precursor for mannuronolactone. The lactonization process, where the carboxylic acid group of mannuronic acid reacts with a hydroxyl group to form a cyclic ester (lactone), is a spontaneous chemical reaction that can occur after the oxidation of mannuronic acid. ontosight.ai This highlights the close chemical relationship between the two compounds.

Integration of Mannuronolactone within Broader Alduronic Acid Metabolism

Mannuronolactone's integration within broader alduronic acid metabolism is evident through its relationship with mannuronic acid, a key alduronic acid. Alduronic acids are sugar acids where the terminal carbon atom (C-6 in hexoses) has been oxidized to a carboxyl group. mdpi.comwikipedia.org While glucuronic acid and galacturonic acid are known to be isomerized to keturonic acids by active, induced enzymes in various bacteria, mannuronolactone and mannuronic acid are generally not isomerized under similar conditions, suggesting a different metabolic pathway for mannuronate. asm.org However, mannuronolactone can be converted into D-mannaric acid, a process that may involve D-glucuronolactone dehydrogenase. ru.nl This indicates potential enzymatic interconversions within the broader uronic acid metabolic network, even if direct isomerization to keturonic acids is limited for mannuronate.

Mannuronolactone in Alginate Biosynthesis

Alginate is a linear polysaccharide composed of two C-5 epimers: β-D-mannuronic acid (M) and α-L-guluronic acid (G), linked by 1→4 glycosidic bonds. ntnu.noasm.orgresearchgate.net Mannuronolactone itself is not a direct monomer incorporated into the alginate polymer. Instead, its precursor, mannuronic acid (in its activated form, GDP-mannuronic acid), is the fundamental building block from which the alginate chain is initially synthesized. frontiersin.orgfrontiersin.org

Alginate biosynthesis begins with the polymerization of GDP-mannuronic acid, forming a homopolymer of β-D-mannuronate. frontiersin.orgfrontiersin.org This initial polymannuronate chain then undergoes modifications. The activated monomer, GDP-mannuronic acid, is produced from GDP-mannose by GDP-mannose dehydrogenase, a key enzyme in the alginate biosynthetic pathway. frontiersin.orgnih.gov

Mannuronan C-5 epimerases (ManC5-Es) are crucial enzymes that introduce structural diversity into alginate. These enzymes catalyze the epimerization of β-D-mannuronic acid (M) residues to α-L-guluronic acid (G) residues at the polymer level, after the initial synthesis of polymannuronate. ntnu.noasm.orgfrontiersin.orgmdpi.comoup.comnih.gov This epimerization occurs by changing the C-5 conformation of the mannuronate residues. ntnu.no

The M/G ratio and the sequential arrangement of M and G residues (forming M-blocks, G-blocks, and alternating MG-blocks) significantly influence the physicochemical properties of alginate, such as its viscosity and gelling ability. ntnu.noasm.orgoup.com Alginates with a high G-content are particularly valuable due to their ability to form hydrogels with divalent cations like Ca²⁺. ntnu.no

Bacterial species like Azotobacter and Pseudomonas, as well as brown algae, produce ManC5-Es. ntnu.nomdpi.com For instance, Azotobacter vinelandii encodes a family of seven extracellular, calcium-dependent mannuronan C-5 epimerases (AlgE1-7), which generate different epimerization patterns. ntnu.noasm.orgresearchgate.net Pseudomonas aeruginosa contains a periplasmic, calcium-independent C-5 epimerase called AlgG. asm.orgresearchgate.net The diversity of these enzymes allows organisms to tailor the structure of their alginates to specific functional requirements. ntnu.nooup.com

Table 1: Examples of Mannuronan C-5 Epimerases and their Characteristics

| Enzyme | Origin | Calcium Dependence | Epimerization Pattern | Notes |

| AlgE1-7 (Azotobacter vinelandii) | Bacterial | Yes | Different patterns (e.g., AlgE4 creates strictly alternating MG structures, AlgE1 and AlgE6 create predominantly G-blocks) researchgate.net. | Family of secreted, calcium-dependent epimerases with modular structures (A and R modules). Calcium is essential for structural integrity and plays a role in the catalytic mechanism researchgate.net. |

| AlgG (Pseudomonas aeruginosa) | Bacterial | No | Converts mannuronate to guluronate, producing alternating M and G blocks and polymannuronate stretches researchgate.net. | Periplasmic, calcium-independent epimerase asm.orgresearchgate.net. |

| Mannuronan C-5 Epimerases (Brown Algae) | Algal | Varies (similar to bacterial AlgG type) nih.gov. | Creates a variety of M/G ratios and sequences, depending on tissue, season, age, or algal species mdpi.comoup.comnih.gov. | Large multigenic families, suggesting functional specificities and specializations oup.comnih.gov. |

Functional genomics approaches have been instrumental in elucidating the complex biosynthesis pathways of alginate in brown algae and bacteria. These studies involve identifying and characterizing the genes and their products (enzymes) responsible for alginate synthesis and modification. exlibrisgroup.comnih.govresearchgate.net

For instance, in brown algae, functional genomics analysis has revealed that genes from diverse sources, including eukaryotic hosts (via endosymbiotic gene transfer) and bacteria (via horizontal gene transfer), contribute to the complete pathway framework for alginate biosynthesis. exlibrisgroup.comnih.govresearchgate.net A critical finding in Saccharina was the identification of a mannose-6-phosphate (B13060355) isomerase homolog that, through gene duplication, adopted the function of the missing mannose-1-phosphate guanylyltransferase (MGP) gene, a crucial step in the pathway. exlibrisgroup.comnih.govresearchgate.net

In bacteria like Azotobacter and Pseudomonas, the alginate biosynthetic genes (alg genes) are largely chromosomal and organized into biosynthetic, regulatory, and genetic switching clusters. frontiersin.orgeurekaselect.com Functional genomics helps in understanding the transcriptional and functional variations between species, such as the different promoter controls for alg genes in P. aeruginosa versus A. vinelandii. frontiersin.orgeurekaselect.com These approaches also investigate the role of regulatory elements, like the c-di-GMP signaling pathway, in controlling alginate production. frontiersin.org

Table 2: Key Genes and Enzymes in Alginate Biosynthesis

| Gene/Enzyme | Function | Organism Examples |

| algA (Phosphomannose isomerase/GDP-mannose pyrophosphorylase) | Involved in the synthesis of GDP-mannose from fructose-6-phosphate. | Azotobacter vinelandii, Pseudomonas aeruginosa frontiersin.org |

| algC (Phosphomanomutase) | Converts mannose-1-phosphate to GDP-mannose. | Azotobacter vinelandii, Pseudomonas aeruginosa frontiersin.org |

| algD (GDP-mannose dehydrogenase) | Catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid, the activated monomer for alginate synthesis. | Azotobacter vinelandii, Pseudomonas aeruginosa frontiersin.orgnih.gov |

| algG (Mannuronan C-5 epimerase) | Epimerizes β-D-mannuronic acid residues to α-L-guluronic acid residues at the polymer level. | Pseudomonas aeruginosa, Azotobacter vinelandii, Brown Algae asm.orgnih.govresearchgate.net |

| algE1-7 (Mannuronan C-5 epimerases) | Family of epimerases that introduce diverse M/G patterns in alginate. | Azotobacter vinelandii ntnu.noresearchgate.net |

Enzymology and Mechanistic Catalysis Involving Mannuronolactone

Enzymes Facilitating Mannuronolactone Transformations

Mannuronolactone and its related poly-mannuronic acid structures undergo transformations catalyzed by distinct enzyme classes, primarily D-glucuronolactone dehydrogenase and mannuronan C-5 epimerases.

D-Glucuronolactone dehydrogenase (DGLDH), an enzyme found in mammalian systems (e.g., guinea pig and rat liver), is known for its role in the oxidation of D-glucuronolactone. Importantly, purified DGLDH has been shown to catalyze the NAD+-dependent oxidation of D-mannuronolactone, in addition to D-glucuronolactone and a range of aliphatic aldehydes. publish.csiro.aujst.go.jpresearchgate.net Studies indicate that these three distinct activities cannot be separated through purification procedures, suggesting that they are catalyzed by a single protein with broad substrate specificity. publish.csiro.au This implies a shared catalytic site capable of interacting with these diverse substrates. publish.csiro.au

Kinetic investigations into D-glucuronolactone dehydrogenase reveal insights into its catalytic behavior. Preliminary experiments demonstrated that the initial reaction velocities are linear with both time and enzyme concentration under optimal pH conditions. publish.csiro.au For D-glucuronolactone, the apparent Michaelis constant (Km) was determined to be 23 mM when NAD+ concentration was fixed at 2.5 mM. publish.csiro.au Conversely, the corresponding Km for NAD+ was 0.15 mM when D-glucuronolactone was at 5 mM. publish.csiro.au

NADH, the product of the NAD+-dependent oxidation, acts as a competitive inhibitor against NAD+ when either D-glucuronolactone or acetaldehyde (B116499) serves as the other substrate. publish.csiro.au The enzyme exhibits a pH optimum of 7.3 for its D-glucuronolactone dehydrogenase activity. publish.csiro.au The observation that acetaldehyde competitively inhibits D-glucaric acid production from D-glucuronolactone further supports the hypothesis of a single catalytic site capable of oxidizing both D-glucuronolactone and aliphatic aldehydes. publish.csiro.au

Table 1: Kinetic Parameters for D-Glucuronolactone Dehydrogenase

| Substrate | Apparent Km (mM) | Cofactor Concentration (mM) | pH Optimum | Inhibition by NADH |

| D-Glucuronolactone | 23 | NAD+ (2.5) | 7.3 | Competitive with NAD+ publish.csiro.au |

| NAD+ | 0.15 | D-Glucuronolactone (5) | 7.3 | N/A |

| Acetaldehyde | < 0.01 | NAD+ (2.5) | 9.3 | Competitive with NAD+ publish.csiro.au |

Mannuronan C-5 epimerases (ManC5-Es) are a crucial group of enzymes involved in the post-polymerization modification of alginate. Alginate is a linear polysaccharide primarily composed of β-D-mannuronic acid (M) residues and its C-5 epimer, α-L-guluronic acid (G) residues, arranged in blocks of M, G, or alternating MG sequences. nih.govcazypedia.orgasm.orgresearchgate.netresearchgate.net ManC5-Es catalyze the epimerization of M residues to G residues at the polymer level, significantly influencing the physicochemical properties of alginate. cazypedia.orgasm.orgresearchgate.netmdpi.com

These bacterial and algal enzymes are broadly categorized into two types: AlgG-type and AlgE-type. AlgG enzymes are typically periplasmic and calcium-independent, introducing single G residues into polymannuronic acid chains. cazypedia.orgntnu.noebi.ac.uk In contrast, AlgE enzymes are extracellular and calcium-dependent, responsible for creating more complex MG-blocks and G-blocks. cazypedia.orgntnu.no For instance, Azotobacter vinelandii possesses a family of seven secreted AlgE enzymes (AlgE1-AlgE7), each contributing to the formation of distinct alginate structures. researchgate.netntnu.nomdpi.com

The structural organization of AlgE epimerases involves catalytic A-modules and regulatory R-modules. The A-module alone is catalytically active, while the R-modules function as carbohydrate-binding domains, enhancing reaction rates and reducing calcium requirements for full activity. ntnu.nonih.govntnu.no X-ray crystallography studies, such as that of the AlgE4 A-module, reveal a right-handed parallel β-helix structure, a common motif in polysaccharide-interacting enzymes. nih.gov

A highly conserved motif, YG(F/I)DPH(D/E), is present across all known alginate epimerase sequences from bacteria and algae. nih.govcazypedia.orgnih.gov Within this motif, key catalytic residues have been identified. Tyr149 (Y149) is proposed to act as a proton acceptor (catalytic base), while His154 (H154) is suggested to be the proton donor (catalytic acid) in the epimerization reaction. asm.orgnih.govntnu.no Asp152 (D152) is also recognized as an essential residue for enzyme activity. cazypedia.orgnih.gov In AlgE-type enzymes, an additional Asp178 (D178) is crucial for activity, a residue not found in AlgG-type enzymes. cazypedia.orgnih.gov

Some mannuronan C-5 epimerases exhibit a dual functionality, possessing both epimerase and alginate lyase activities. Notable examples include AlgE7 from Azotobacter vinelandii and certain AlgE enzymes from Azotobacter chroococcum (e.g., AcAlgE2 and AcAlgE3). asm.orgresearchgate.netmdpi.comntnu.no Alginate lyases are responsible for cleaving alginate chains through a β-elimination mechanism. asm.orgnih.govnih.gov

The catalytic mechanisms for both epimerization and lyase activities share common initial steps. These steps involve the neutralization of the carboxylate group (by amino acid residue 1, AA1) and the abstraction of a proton from the C-5 position of the uronic acid residue (by AA2). asm.orgresearchgate.netmdpi.com The divergence in activity occurs in the subsequent step involving amino acid residue 3 (AA3). In epimerization, AA3 donates a proton to the C-5 carbon from the opposite face of the sugar ring, leading to the C-5 epimerization and a conformational change (e.g., from a ⁴C₁ mannuronic acid to a ¹C₄ guluronic acid conformation). asm.orgresearchgate.net In contrast, for lyase activity, AA3 donates a proton to the O-4 oxygen of the glycosidic bond, resulting in the cleavage of the alginate chain. asm.orgresearchgate.net

Environmental factors can influence this dual activity. For instance, calcium ions promote the lyase activity of AlgE7, while sodium chloride (NaCl) tends to reduce it. asm.orgntnu.no Furthermore, specific amino acid residues dictate the balance between these activities. The presence of arginine at position 148 (R148) in bifunctional AlgE enzymes, as opposed to glycine (B1666218) (G148) in epimerases with only epimerase activity, has been identified as crucial for lyase activity. ntnu.no R148 is hypothesized to influence the ability of Tyr149 to donate a proton either for epimerization or for glycosidic bond cleavage. ntnu.no

Mannuronan C-5 epimerases, particularly the AlgE-type, are known to be calcium-dependent enzymes. cazypedia.orgresearchgate.netntnu.nontnu.nouniprot.org Calcium plays a vital role in maintaining the structural integrity of the regulatory R-modules and is also present in the catalytic A-modules, suggesting a structural contribution to their function. researchgate.net The activity of some epimerases, such as AlgE3, can be inhibited by zinc ions. uniprot.org

Beyond direct cofactor requirements, allosteric regulation mechanisms are also at play. For example, the E190 residue in some C5-mannuronan epimerases is implicated in both catalysis and allosteric regulation, as mutations at this site affect the enzyme's inhibition by MgATP2- and phosphate. acs.org In Azotobacter vinelandii, the levels of cyclic di-guanosine monophosphate (c-di-GMP) regulate the expression of the AlgE1-AlgE7 family of C-5 epimerases. asm.org This regulation is critical for tailoring the alginate's gelling properties and its role in bacterial physiology, such as cyst formation. asm.org AlgG-type epimerases, in contrast to AlgE-types, are generally calcium-independent. cazypedia.orgntnu.no

Metabolic Fates and Degradation Pathways of Mannuronolactone

Microbial Metabolism of Mannuronolactone and Related Alduronic Acids

Microorganisms play a pivotal role in the degradation of mannuronolactone and related alduronic acids. D-Mannuronic acid, along with L-guluronic acid, is a primary constituent of alginic acid, a polysaccharide found predominantly in brown algae and certain bacterial capsular polysaccharides. nih.gov The microbial breakdown of alginate initiates the catabolism of its constituent uronic acids. nih.gov

Specific Bacterial Pathways for Mannuronate Catabolism

The catabolism of D-mannuronate in various bacterial species, such as Pseudomonas, proceeds through a well-defined pathway. This pathway typically begins with the degradation of alginate by alginate lyases, which cleave the glycosidic bonds via a β-elimination mechanism. nih.gov This process yields unsaturated monosaccharides, specifically 4-deoxy-L-erythro-5-hexoseulose (DEHU). nih.govnih.gov

Following the formation of DEHU, an NADPH-dependent reductase converts it into 2-keto-3-deoxy-D-gluconate (KDG). nih.gov KDG then undergoes phosphorylation catalyzed by KDG kinase (KdgK), forming KDG-6-phosphate. nih.gov The subsequent step involves the cleavage of KDG-6-phosphate by KDG-6-phosphate aldolase (B8822740) (KdgA, also known as Eda), which is an enzyme of the Entner-Doudoroff pathway. nih.gov This aldolase reaction yields two central metabolic intermediates: pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). nih.gov This catabolic route is not exclusive to mannuronate, as similar pathways are utilized by bacteria like Escherichia coli and Bacillus subtilis for the catabolism of other hexuronates, including D-galacturonate and D-glucuronate. nih.gov

The sequential breakdown of mannuronate to pyruvate and glyceraldehyde 3-phosphate highlights its integration into central carbon metabolism, providing precursors for various biosynthetic pathways and energy generation.

Enzymatic Systems Involved in Lactone Ring Cleavage and Further Degradation

The initial step in the utilization of mannuronolactone would involve the cleavage of its lactone ring to yield D-mannuronic acid. While direct enzymatic systems specifically for mannuronolactone ring cleavage are not extensively detailed in the provided literature snippets, the subsequent degradation of the resulting D-mannuronic acid is well-characterized.

The primary enzymes involved in the degradation of mannuronate (derived from mannuronolactone or alginate) are:

Alginate Lyases (EC 4.2.2.3): These enzymes catalyze the eliminative cleavage of alginate, producing oligosaccharides with 4-deoxy-α-L-erythro-hex-4-enuronosyl groups at their non-reducing ends and β-D-mannuronate at their reducing ends. nih.gov They break down the polysaccharide chain into smaller units, including DEHU. nih.gov

DEHU-specific Reductase: An NADPH-dependent enzyme responsible for the reduction of 4-deoxy-L-erythro-5-hexoseulose (DEHU) to 2-keto-3-deoxy-D-gluconate (KDG). nih.gov An example is FlRed from Flavobacterium sp. strain UMI-01.

KDG Kinase (KdgK): This enzyme phosphorylates KDG to form 2-keto-3-deoxy-6-phospho-D-gluconate (KDG-6-phosphate). nih.gov

KDG-6-phosphate Aldolase (KdgA/Eda): This aldolase catalyzes the retro-aldol cleavage of KDG-6-phosphate into pyruvate and glyceraldehyde 3-phosphate. nih.gov

In addition to these, some studies suggest the involvement of D-glucuronolactone dehydrogenase in the conversion of D-mannuronolactone to D-mannaric acid, indicating a potential oxidative pathway for the lactone form.

In Vitro Enzymatic Degradation Studies

Hydrolysis and Oxidation Processes

The degradation of organic compounds, including carbohydrates and their derivatives, often involves hydrolysis and oxidation. Hydrolysis is a chemical process where water molecules react with a compound, leading to the cleavage of bonds. For lactones, hydrolysis results in the opening of the ring to form the corresponding open-chain acid. In the case of mannuronolactone, hydrolysis would yield D-mannuronic acid.

Oxidation processes involve the loss of electrons or an increase in oxidation state. These reactions can be mediated by enzymes or by reactive oxygen species (ROS). For instance, the conversion of D-mannuronolactone to D-mannaric acid has been noted to potentially involve D-glucuronolactone dehydrogenase, suggesting an oxidative enzymatic pathway alongside lactone ring opening. In broader contexts of polymer degradation, both enzymatic hydrolysis (e.g., by esterases or lipases) and oxidative degradation (e.g., by H₂O₂) are observed.

Identification of Degradation Intermediates

The identification of degradation intermediates is crucial for elucidating the complete metabolic or degradation pathway. Based on the microbial catabolism, the primary intermediates identified during the degradation of mannuronate (derived from mannuronolactone) include:

D-Mannuronic acid: The open-chain form resulting from the hydrolysis of mannuronolactone.

4-deoxy-L-erythro-5-hexoseulose (DEHU): An unsaturated monosaccharide formed by the action of alginate lyases on alginate polymers containing mannuronate. nih.govnih.gov

2-keto-3-deoxy-D-gluconate (KDG): A key intermediate formed from the reduction of DEHU. nih.gov

2-keto-3-deoxy-6-phospho-D-gluconate (KDG-6-phosphate): The phosphorylated form of KDG. nih.gov

Pyruvate: A three-carbon alpha-keto acid, a central metabolite in numerous biochemical pathways. nih.gov

Glyceraldehyde 3-phosphate (GAP): A three-carbon phosphorylated sugar, also a central metabolite in glycolysis and other pathways. nih.gov

In the context of specific enzymatic studies, the conversion of D-mannuronolactone to D-mannaric acid suggests D-mannaric acid as another potential degradation intermediate. Analytical techniques such as mass spectrometry are commonly employed to identify and characterize these degradation products.

Degradation Pathway Summary

The following table summarizes the key compounds and enzymatic steps involved in the microbial degradation of mannuronate, which is derived from mannuronolactone.

| Step | Substrate | Enzyme | Product(s) | Type of Reaction |

| 1 | Mannuronolactone | (Hydrolysis) | D-Mannuronic acid | Lactone Ring Cleavage |

| 2 | Alginate (containing D-Mannuronate) | Alginate Lyase | 4-deoxy-L-erythro-5-hexoseulose (DEHU) | β-Elimination |

| 3 | 4-deoxy-L-erythro-5-hexoseulose (DEHU) | DEHU-specific Reductase (NADPH-dep.) | 2-keto-3-deoxy-D-gluconate (KDG) | Reduction |

| 4 | 2-keto-3-deoxy-D-gluconate (KDG) | KDG Kinase (KdgK) | 2-keto-3-deoxy-6-phospho-D-gluconate (KDG-6-P) | Phosphorylation |

| 5 | 2-keto-3-deoxy-6-phospho-D-gluconate (KDG-6-P) | KDG-6-phosphate Aldolase (KdgA/Eda) | Pyruvate + Glyceraldehyde 3-phosphate (GAP) | Aldol Cleavage |

Synthetic Chemical Modifications and Derivatives of Mannuronolactone for Research Applications

Synthesis of Mannuronolactone-Based Derivatives

The chemical architecture of mannuronolactone allows for targeted modifications to generate derivatives with tailored properties. Synthetic strategies often focus on the selective functionalization of its hydroxyl groups or the transformation of the lactone moiety to introduce new functionalities.

Functionalization at Hydroxyl Positions (e.g., Acetonide Protection)

The hydroxyl groups of mannuronolactone are primary targets for chemical functionalization. Protecting these groups is a common and critical step in multi-step syntheses to ensure regioselectivity in subsequent reactions. One of the most prevalent methods for protecting cis-diols, such as those present in mannuronolactone, is the formation of an acetonide (isopropylidene ketal).

This reaction is typically achieved by treating the mannuronolactone with 2,2-dimethoxypropane or acetone in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH). The 2,2-dimethoxypropane acts as both the reagent and a water scavenger, driving the equilibrium towards the formation of the protected product. This protection strategy masks specific hydroxyl groups, allowing for selective modification of the remaining free hydroxyls. For instance, the formation of 2,3:5,6-di-O-isopropylidene-D-mannonolactone is a key intermediate in various synthetic pathways, effectively leaving the C1 carboxyl group (as the lactone) as the primary site for further reactions or modifications. The stability of the acetonide group under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in carbohydrate chemistry.

Derivatives Incorporating Nitrogenous Moieties (e.g., Hydrazones, Triazine Derivatives)

Introducing nitrogen-containing functional groups into the mannuronolactone structure significantly expands its chemical diversity and potential biological activity. Hydrazones and triazine derivatives are two important classes of such compounds.

Hydrazones: Hydrazone derivatives of mannuronolactone can be synthesized by first converting the lactone to its corresponding hydrazide. This is typically achieved by reacting the mannuronolactone with hydrazine hydrate (N₂H₄·H₂O). The resulting mannuronohydrazide possesses a reactive primary amine group. This hydrazide can then undergo a condensation reaction with various aldehydes or ketones to form the corresponding hydrazone derivatives. nih.govmdpi.com This reaction is characterized by the formation of a Schiff base with a C=N-N linkage. The general synthesis is outlined in the table below.

| Step | Reactants | Product | Key Transformation |

| 1 | Mannuronolactone, Hydrazine Hydrate | Mannuronohydrazide | Lactone ring opening and hydrazide formation |

| 2 | Mannuronohydrazide, Aldehyde/Ketone | Mannuronolactone-based Hydrazone | Condensation reaction to form C=N bond |

Triazine Derivatives: The hydroxyl groups of mannuronolactone can serve as nucleophiles to create derivatives based on the 1,3,5-triazine core. The synthesis typically starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially displaced by nucleophiles in a temperature-controlled manner. A mannuronolactone molecule can be attached to the triazine ring via an ether linkage by reacting one of its hydroxyl groups with cyanuric chloride in the presence of a base to scavenge the HCl byproduct. The remaining chlorine atoms on the triazine ring can then be substituted with other amines or alcohols to build a library of diverse mannuronolactone-triazine hybrids for various research applications. mdpi.comnih.gov

Stereoselective Glycosylation Reactions Utilizing Mannuronolactone Donors

Mannuronolactone derivatives have been ingeniously employed as glycosyl donors in stereoselective glycosylation reactions, particularly for the challenging synthesis of β-mannosides. The formation of the 1,2-cis glycosidic linkage in mannose is notoriously difficult due to stereoelectronic effects that favor the formation of the α-anomer.

Research has shown that using donors where the mannose structure is conformationally constrained, such as in a 2,6-lactone or a 6,3-lactone form, can overcome this challenge. By locking the pyranose ring in a specific conformation, these mannuronolactone-based donors can circumvent the typical Sₙ1-like reaction mechanism, which proceeds through an oxocarbenium ion intermediate and leads to the α-product. Instead, the constrained structure promotes an Sₙ2-like mechanism, forcing the nucleophilic attack of the glycosyl acceptor from the opposite face of the anomeric leaving group, resulting in a stereoinversion and the desired β-glycoside. This approach has proven to be a promising strategy for achieving high β-stereoselectivity in mannosylation reactions, a critical step in the synthesis of many biologically important oligosaccharides.

Design and Synthesis of Enzyme Inhibitors and Probes Based on Mannuronolactone Structure

The rigid, well-defined stereochemical structure of mannuronolactone makes it an excellent starting point for the rational design of enzyme inhibitors and molecular probes. By modifying the core structure, researchers can create molecules that mimic substrates, transition states, or allosteric regulators, allowing for the targeted inhibition or study of specific enzymes.

Development of Phosphoglucomutase Inhibitors

D-Mannuronolactone has been successfully utilized as a precursor for the synthesis of potent inhibitors of phosphoglucomutase and phosphomannomutase, enzymes crucial for the primary metabolism of mannose. A key study focused on the synthesis of 6R- and 6S-6-C-methylmannose, two epimers designed to probe the active site of these phosphohexomutases.

The synthesis involved the stereoselective reduction of a fully protected ketone derived from D-mannuronolactone. The choice of reducing agent was critical for controlling the stereochemistry at the newly formed C6 chiral center. For example, reduction with sodium borohydride was found to be highly stereoselective. Both the resulting 6R and 6S epimers were demonstrated to be effective inhibitors of both phosphoglucomutase and phosphomannomutase, confirming that 6-C-alkylhexoses are a valuable class of compounds for studying enzymes involved in sugar phosphate metabolism.

Structural Modification Strategies for Enhanced Molecular Recognition

The development of the aforementioned phosphoglucomutase inhibitors highlights key strategies for enhancing molecular recognition between a ligand and its target enzyme. The primary strategy involved the specific structural modification of the mannuronolactone scaffold at a position (C6) that is critical for interaction within the enzyme's active site.

By introducing a methyl group at C6, the resulting 6-C-methylmannose derivatives act as substrate analogs that can bind to the enzyme but cannot be processed further, leading to inhibition. The synthesis of both the 6R and 6S epimers was a crucial element of the design strategy. Comparing the inhibitory activity of these two stereoisomers allows researchers to understand the specific steric and conformational requirements of the enzyme's binding pocket. Differences in binding affinity or inhibitory potency between the epimers provide valuable information about the precise three-dimensional arrangement of amino acid residues in the active site that are responsible for molecular recognition and catalysis. This approach, where subtle stereochemical changes are made to a core scaffold, is a powerful tool for mapping enzyme-ligand interactions and designing more potent and selective inhibitors.

Advanced Analytical Methodologies for Mannuronolactone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of mannuronolactone, offering a range of information from atomic connectivity to molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying carbohydrate structures and conformations, providing a wealth of information about molecular structure, including the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.comnumberanalytics.com

One-dimensional (1D) NMR experiments, such as 1H and 13C NMR, are commonly employed to determine the configuration of glycosidic bonds and the type and proportion of polysaccharide residues. researchgate.net These experiments provide information about chemical shifts, coupling constants, and signal intensities. numberanalytics.com For more complex cases of structural determination, two-dimensional (2D) NMR or correlation spectroscopy is utilized. researchgate.net 2D NMR techniques, first proposed by Jean Jeener in 1971, overcome the challenges of overlapping resonances in 1D spectra of larger, more complex molecules by adding an additional dimension to the resulting spectrum, making data easier to interpret and more informative. libretexts.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other through one to three bond lengths. libretexts.orgemerypharma.com Analyzing cross-peaks in a COSY spectrum helps establish proton connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC shows the correlation between protons and directly attached carbons. researchgate.net This is crucial for assigning proton and carbon signals simultaneously.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlations are essential for assembling a molecular structure from individual atoms by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. pharmacognosy.us

NOESY (Nuclear Overhauser and Exchange Spectroscopy): This technique observes Nuclear Overhauser Effects (NOEs) between spatially close protons, providing information about molecular conformation and spatial relationships. emory.edunih.gov

For algal uronic acids like D-mannuronic acid (from which mannuronolactone is derived) and L-guluronic acid, NMR spectroscopy has been used to confidently assign their pyranose forms at various pD values. researchgate.networktribe.comnih.gov

Traditional 1H NMR spectra of complex molecules often suffer from signal overlap due to scalar coupling, making interpretation challenging. Pure shift NMR techniques aim to remove or reduce these coupling effects, leading to simplified spectra with sharper, singulet-like signals, thereby enhancing resolution and facilitating peak assignment. durham.ac.uk Compressive sampling NMR, on the other hand, allows for the acquisition of high-quality NMR data in significantly shorter experimental times by sampling only a fraction of the data points typically required. durham.ac.uk

These advanced NMR techniques, including pure shift and compressive sampling, have been successfully applied to evaluate the solution-state behavior of algal mono-uronates, such as D-mannuronic acid and L-guluronic acid. researchgate.networktribe.comnih.govdurham.ac.ukorcid.orgacs.orgdntb.gov.uadntb.gov.ua This application provides confident assignments of their pyranose forms across different pD values, which is critical for understanding their structural integrity and reactivity in various conditions. researchgate.networktribe.comnih.govdurham.ac.uk

NMR spectroscopy is a major analytical method used in metabolomics, the quantitative and simultaneous analysis of large numbers of metabolites in biological systems. nih.gov Despite being relatively less sensitive than mass spectrometry, NMR offers high reproducibility, quantitative abilities, and a non-selective and non-invasive nature, making it valuable for identifying unknown metabolites in complex mixtures. nih.gov

In metabolomics, 1D-1H NMR spectroscopy is frequently used for quantitative analysis. mdpi.com However, the high complexity of natural product mixtures can lead to signal overlap, limiting the detection, identification, and quantification of metabolites. embrapa.br Advances in NMR spectroscopy, including the development of various pulse sequences, have enhanced the ability to analyze and understand metabolic profiles in diverse biological systems, including plant tissues, animal samples, biological fluids, and complex natural product mixtures. embrapa.br NMR-based metabolomics workflows have also been developed for analyzing intracellular and extracellular metabolites from bacteria. biorxiv.org

Table 1: Key NMR Parameters and Their Applications in Mannuronolactone Research

| NMR Parameter/Technique | Information Provided | Application in Mannuronolactone Research |

| Chemical Shift (1D NMR) | Electronic environment of nuclei | Identification of different types of protons and carbons in mannuronolactone. numberanalytics.comegyankosh.ac.in |

| Coupling Constants (1D NMR) | Connectivity and spatial relationships between nuclei | Determining bond connectivity and stereochemistry within the lactone ring and sugar moiety. numberanalytics.comresearchgate.net |

| COSY (2D NMR) | Through-bond correlations between coupled protons | Establishing proton-proton connectivity within the mannuronolactone structure. libretexts.orgemerypharma.com |

| HSQC (2D NMR) | Correlations between directly attached protons and carbons | Assigning specific proton and carbon signals to their respective positions. researchgate.net |

| HMBC (2D NMR) | Long-range correlations between protons and carbons | Confirming connectivity across the lactone ring and identifying quaternary carbons. pharmacognosy.us |

| NOESY (2D NMR) | Spatial proximity between protons (through-space correlations) | Elucidating the three-dimensional conformation of mannuronolactone. emory.edunih.gov |

| Pure Shift NMR | Simplified spectra with reduced coupling | Enhancing resolution and facilitating assignment in complex mixtures of algal uronates. researchgate.networktribe.comnih.govdurham.ac.uk |

| Compressive Sampling NMR | Faster data acquisition | Reducing experimental time for NMR analysis of algal uronates. researchgate.networktribe.comnih.govdurham.ac.uk |

| NMR in Metabolomics | Identification and quantification of metabolites in mixtures | Analyzing mannuronolactone within complex biological samples, such as those derived from algal extracts. nih.govembrapa.br |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to analyze its fragmentation patterns. wikipedia.orgyoutube.com This information is crucial for confirming the molecular formula and gaining structural insights into unknown molecules. wikipedia.org Fragmentation, the dissociation of energetically unstable molecular ions, can occur in the ion source (in-source fragmentation) or in a collision zone (post-source fragmentation) in tandem mass spectrometry. wikipedia.org

For mannuronolactone, MS can provide its precise molecular weight, which helps in its identification. The fragmentation patterns observed in MS experiments can reveal the presence of characteristic substructures. For instance, lactones typically undergo specific fragmentation pathways, such as alpha-cleavage or McLafferty rearrangements, depending on their structure. miamioh.edu Analyzing these fragment ions provides valuable clues about the arrangement of atoms within the mannuronolactone molecule. wikipedia.orgnih.gov

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations (stretching and bending). vscht.czlibretexts.org Different types of bonds and functional groups absorb IR radiation at characteristic wavenumbers. vscht.cz

For mannuronolactone, which contains hydroxyl groups, a carbonyl group (from the lactone), and C-O bonds, IR spectroscopy can provide diagnostic information. Characteristic absorption bands would include:

Hydroxyl (O-H) stretch: Typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. vscht.czlibretexts.org

Carbonyl (C=O) stretch: For lactones, the carbonyl stretch is expected in the range of 1735-1780 cm⁻¹, with the exact position influenced by ring size and conjugation. libretexts.orglibretexts.org Given that mannuronolactone is a gamma-lactone, its C=O stretch would be a prominent feature.

C-O stretch: Bands related to C-O stretching vibrations are usually observed in the region of 1050-1260 cm⁻¹. vscht.czlibretexts.org

These characteristic IR absorptions aid in confirming the presence of the lactone ring and hydroxyl functionalities within the mannuronolactone structure.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Mannuronolactone

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad, strong) vscht.czlibretexts.org |

| Lactone (C=O) | Stretching | 1735-1780 (strong, sharp) libretexts.orglibretexts.org |

| C-O | Stretching | 1050-1260 vscht.czlibretexts.org |

Biotechnological Approaches to Mannuronolactone Production and Modification

Recombinant Production of Mannuronolactone-Modifying Enzymes

The production of mannuronan C-5 epimerases in recombinant systems is a critical step for their industrial and research applications, allowing for controlled in vitro modification of alginates.

Escherichia coli is a widely adopted host for the recombinant production of alginate epimerases due to its well-understood genetics and ease of manipulation. Specific E. coli strains, such as JM109, JM105, and SURE, have been successfully employed for expressing various Azotobacter vinelandii epimerases like AlgE1, AlgE2, AlgE4, and AlgE6 cnr.it. Recombinant E. coli has been shown to express intracellular mannuronan C-5 epimerase from A. vinelandii nih.gov. However, challenges can arise, particularly with the expression of eukaryotic mannuronan C-5 epimerases in E. coli, with some attempts to produce active forms from brown algae like Laminaria digitata proving unsuccessful wikipedia.org. Specialized E. coli strains, such as Rosetta-gami2(DE3)pLysS, have been developed to overcome issues like toxicity or rare codon usage, facilitating the production of larger and more soluble eukaryotic proteins, although achieving soluble heterologous expression remains challenging for some algal enzymes nih.gov.

The methylotrophic yeast Hansenula polymorpha has emerged as an attractive alternative expression system for the large-scale production of mannuronan C-5 epimerases, largely owing to its secretory properties, which can simplify downstream processing nih.govglycoforum.gr.jpmdpi.comukaazpublications.comwur.nl. Studies have successfully demonstrated the production and secretion of A. vinelandii epimerases AlgE1, AlgE4, and AlgE6 in H. polymorpha nih.govglycoforum.gr.jpmdpi.comukaazpublications.comwur.nl. While smaller epimerases like AlgE4 (58 kDa) exhibit stability in this system, larger enzymes such as AlgE1 (147 kDa) and AlgE6 (90 kDa) can be susceptible to proteolytic degradation by secreted yeast proteases glycoforum.gr.jpmdpi.comwur.nl. This degradation, however, can be effectively mitigated through strategies such as co-expression of chaperones or optimization of cultivation conditions glycoforum.gr.jpmdpi.comwur.nl. Other expression hosts, including Lactococcus lactis, have also been explored for epimerase production nih.gov. Furthermore, insect cell expression systems, specifically Sf9 cells utilizing the Bac-to-Bac system, have been successfully employed for the functional recombinant expression and characterization of mannuronan C5-epimerase from the brown alga Saccharina japonica, marking a significant achievement in the study of eukaryotic MC5Es nih.gov.

The following table summarizes key characteristics of different expression systems for mannuronan C-5 epimerases:

| Expression System | Advantages | Challenges/Considerations | Examples of Epimerases Produced |

| Escherichia coli | Well-understood, easy to manipulate, common host cnr.itnih.govnih.gov | Eukaryotic enzyme expression can be challenging; toxicity, rare codons wikipedia.orgnih.gov | A. vinelandii AlgE1, AlgE2, AlgE4, AlgE6 cnr.itnih.gov |

| Hansenula polymorpha | Attractive for large-scale production, secretory properties nih.govglycoforum.gr.jpmdpi.com | Proteolytic degradation of larger epimerases (AlgE1, AlgE6); requires optimization glycoforum.gr.jpmdpi.comwur.nl | A. vinelandii AlgE1, AlgE4, AlgE6 nih.govglycoforum.gr.jpmdpi.comukaazpublications.comwur.nl |

| Insect Cells (Sf9) | Suitable for eukaryotic protein expression nih.gov | More complex than bacterial or yeast systems | Saccharina japonica MC5E nih.gov |

| Lactococcus lactis | Alternative host nih.gov | (Specific details on performance not extensively detailed in provided sources) | Not specified in provided sources |

Mannuronan C-5 epimerases are invaluable biotechnological tools for tailoring the properties of alginate by controlling the conversion of β-D-mannuronic acid (M) residues to α-L-guluronic acid (G) residues within the polymer chain nih.gov. This enzymatic modification allows for the production of alginates with specific M/G ratios and block distributions, which in turn dictate the physicochemical characteristics of the final polymer, such as gel strength, viscosity, and biocompatibility nih.govglycoforum.gr.jpmdpi.comwur.nl.

Genetic engineering techniques, including site-directed mutagenesis and directed evolution, are employed to modify epimerase properties. For instance, mannuronan C-5 epimerases can be engineered to enhance their efficiency in generating G-blocks nih.gov. The Azotobacter vinelandii AlgE family of epimerases (AlgE1-AlgE7) is particularly well-characterized, with each enzyme possessing distinct specificities that result in different M-G patterns glycoforum.gr.jpmdpi.comwur.nl. For example, AlgE4 is known to produce strictly alternating MG structures, while AlgE1 and AlgE6 predominantly create G-blocks glycoforum.gr.jpmdpi.comwur.nl. The modular nature of AlgE enzymes, consisting of catalytic A-modules and regulatory R-modules, allows for the interchange and combination of these modules from different AlgEs to modify or retain enzymatic activity nih.gov. Site-directed mutagenesis studies on AlgE4 have identified key amino acids (Tyr149, Asp152, His154, and Asp178) crucial for its catalytic activity, providing insights for rational enzyme design. Extensive screening of mutants, sometimes involving nearly a thousand variants, has led to the identification of epimerases with superior G-block forming efficiency compared to their naturally occurring counterparts nih.gov.

The precise control over alginate structure achieved through engineered epimerases significantly improves the properties of alginate gels, making them more elastic, compact, less permeable, and highly stable, thereby expanding their potential in various applications, including medicinal purposes nih.gov. Beyond direct enzymatic action, chemoenzymatic approaches can also be utilized, where specific residues of mannuronan are chemically modified before enzymatic epimerization to introduce desired gel-forming G-blocks.

Microbial Fermentation Strategies for Mannuronolactone Precursors

In the context of alginate biosynthesis and modification, the primary precursor for mannuronan C-5 epimerases is polymannuronate (polyM), a polymer consisting solely of β-D-mannuronic acid residues glycoforum.gr.jpmdpi.comnih.govnih.gov. Microbial fermentation strategies are employed to produce this polymannuronate, which then serves as the substrate for in vitro epimerization by recombinant enzymes.

A common approach involves the use of epimerase-negative mutant strains of alginate-producing bacteria, such as Pseudomonas fluorescens NCIMB 10525 cnr.itglycoforum.gr.jpmdpi.com. These mutants are cultivated, often on agar (B569324) plates, to produce high molecular weight mannuronan that lacks guluronic acid residues due to the absence of active epimerases cnr.itglycoforum.gr.jpmdpi.com. Following production, the polymannuronate is typically deacetylated by mild alkaline hydrolysis to prepare it for subsequent enzymatic modification cnr.itnih.gov. This microbially produced polymannuronate is essential for studying epimerase activity and for the enzymatic tailoring of alginates with specific M/G compositions and block distributions.

Enzymatic Synthesis of Mannuronolactone Derivatives for Research Applications

While extensive research focuses on the enzymatic modification of alginate, a polymer composed of mannuronic and guluronic acid units, direct information on the enzymatic synthesis of mannuronolactone derivatives specifically for research applications is not widely reported in the provided scientific literature. The broader field of enzymatic synthesis offers significant advantages, such as high regio- and stereoselectivity, and the ability to operate under mild reaction conditions, making it a powerful tool for creating complex molecules nih.govglycoforum.gr.jpnih.gov. This approach has been successfully applied to synthesize a wide array of carbohydrate derivatives, including N-glycans, glycosphingolipids, and nucleoside-5'-triphosphates, for various research and therapeutic purposes glycoforum.gr.jpnih.gov. However, specific enzymatic pathways or methods for synthesizing novel mannuronolactone derivatives for research are not detailed in the current search results. Research efforts in this area may be integrated within the larger scope of alginate modification or the synthesis of more complex carbohydrate structures where mannuronolactone could potentially serve as a building block.

Molecular Interactions and Cellular Mechanisms in Vitro and Model Systems

Interaction of Mannuronolactone with Biomolecules

The interaction of mannuronolactone and its precursor, D-mannuronic acid, with biomolecules is fundamental to its role in biological systems, particularly in the context of enzymatic processes that modify polysaccharides.

Substrate Recognition in Enzymatic Catalysis

The most well-documented enzymatic interactions involving the mannuronic acid structure are catalyzed by mannuronan C-5-epimerases. These enzymes are crucial for the biosynthesis of alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). mdpi.com Alginate is initially synthesized as a homopolymer of mannuronic acid (polymannuronate), which is then modified by these epimerases. ntnu.no

The recognition of the mannuronic acid substrate by these enzymes is a highly specific process. Structural studies of the catalytic A-module from the mannuronan C-5-epimerase AlgE4 of Azotobacter vinelandii reveal a right-handed parallel β-helix structure. The catalytic site is located within a positively charged cleft on the enzyme's surface, which is designed to bind the negatively charged polysaccharide chain. researchgate.net It is estimated that the catalytic A-module binds at least 11 uronic acid residues, allowing the enzyme to processively move along the substrate. researchgate.net

Site-directed mutagenesis studies have identified several key amino acid residues as essential for catalytic activity, highlighting their role in substrate recognition and the chemical reaction. These findings suggest a two-step catalytic mechanism that begins with the abstraction of a proton at the C-5 position of the mannuronic acid residue. acs.org

| Enzyme | Key Amino Acid Residues (in AlgE4) | Proposed Function in Catalysis | Reference |

|---|---|---|---|

| Mannuronan C-5-Epimerase | Tyr149 | Acts as the proton acceptor, initiating the reaction by abstracting a proton from C-5 of the mannuronate residue. | nih.gov |

| His154 | Acts as the proton donor, completing the epimerization to guluronate. | nih.gov | |

| Asp178 | Essential for catalytic activity, likely involved in positioning the substrate or maintaining the active site structure. | nih.gov |

Molecular Docking and Computational Modeling of Binding Events

Molecular docking and computational modeling are powerful in silico techniques used to predict and analyze the interactions between a ligand, such as mannuronolactone, and a protein receptor at the atomic level. mdpi.com These methods simulate the binding process to identify the most stable conformation (binding pose) and estimate the binding affinity, often expressed as a free energy of binding or a docking score. phcogj.comnih.gov Although specific docking studies focusing solely on mannuronolactone are not widespread, the principles can be applied to understand its potential interactions with enzymes like mannuronan C-5-epimerases, for which crystal structures are available. mdpi.com

The process involves preparing the 3D structures of both the enzyme and the ligand. The software then systematically samples various orientations and conformations of the ligand within the enzyme's active site. nih.gov An energy function, or scoring function, is used to evaluate each pose, predicting the most favorable binding mode based on intermolecular interactions like hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. phcogj.comresearchgate.net

For the mannuronolactone-enzyme interaction, modeling would reveal how the lactone ring fits into the catalytic cleft and which amino acid residues form key stabilizing contacts. researchgate.net By comparing the docking of mannuronolactone versus its precursor D-mannuronic acid, researchers could hypothesize differences in binding affinity or conformational changes required for catalysis. Such computational approaches are invaluable for generating hypotheses that can be tested experimentally through techniques like site-directed mutagenesis. mdpi.comjmb.or.kr

| Step in Molecular Docking | Description | Anticipated Outcome for Mannuronolactone-Enzyme Interaction | Reference |

|---|---|---|---|

| Receptor & Ligand Preparation | Obtaining and preparing the 3D structures of the target enzyme (e.g., AlgE4) and the ligand (mannuronolactone). | A computationally ready model of the enzyme's active site and the ligand's structure. | phcogj.com |

| Conformational Sampling | The docking algorithm explores multiple positions and orientations of the ligand within the enzyme's binding pocket. | A set of potential binding poses for mannuronolactone. | nih.gov |

| Scoring and Ranking | A scoring function calculates the binding energy for each pose to rank them from most to least favorable. | Prediction of the most stable binding mode and an estimated binding affinity (e.g., kcal/mol). | nih.gov |

| Post-Docking Analysis | Analysis of the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Identification of specific amino acids in the enzyme's active site that are crucial for binding mannuronolactone. | researchgate.net |

Mechanisms of Action in Cellular Models

Effects on Specific Metabolic Enzymes in Cell-Free Systems

Cell-free systems, which utilize cellular extracts containing the necessary machinery for metabolic reactions, are powerful tools for studying enzyme activity without the complexity of a living cell. asm.org In the context of mannuronolactone's metabolic pathway, a key enzyme is GDP-mannose dehydrogenase (GMD), which is encoded by the algD gene. frontiersin.orgrsc.org This enzyme catalyzes the irreversible NAD+-dependent oxidation of GDP-mannose to form GDP-mannuronic acid, the direct precursor for alginate synthesis. rsc.orgpsu.edu This reaction is considered the rate-limiting and committed step in the pathway. rsc.orgpsu.edu

Studies using cell-free extracts from Pseudomonas aeruginosa have been instrumental in demonstrating the function and regulation of GMD. psu.eduresearchgate.net By assaying these extracts, researchers have shown that significant GMD activity is detectable only in mucoid (alginate-producing) strains of P. aeruginosa. psu.edu In contrast, isogenic non-mucoid strains exhibit negligible GMD activity. psu.edu

Furthermore, analysis of the concentration of metabolic intermediates in these cell-free systems reveals that GDP-mannuronic acid is only detectable in mucoid strains, confirming that GMD is the key regulatory enzyme controlling the carbon flux towards alginate biosynthesis. psu.edu These cell-free experiments provide direct evidence linking the expression and activity of a specific metabolic enzyme (GMD) to the production of the mannuronolactone precursor.

| P. aeruginosa Strain Type | GDP-Mannose Dehydrogenase (GMD) Activity | Detection of GDP-Mannuronate | Phenotype | Reference |

|---|---|---|---|---|

| Mucoid | Significant activity detected | Yes | Alginate-producing | psu.edu |

| Non-mucoid (isogenic) | Negligible activity detected | No | Non-alginate-producing | psu.edu |

Influence on Cell Wall or Extracellular Matrix Components in Microbial or Algal Models

Mannuronic acid, the precursor to mannuronolactone, is a fundamental building block of alginate, a major extracellular polysaccharide (EPS) in both brown algae and certain bacteria, notably species of Pseudomonas and Azotobacter. ntnu.nonih.gov In these organisms, alginate is a critical component of the extracellular matrix, which forms the structural scaffold of biofilms and contributes to cellular protection. nih.govresearchgate.net

In microbial models like Pseudomonas aeruginosa, alginate production is a key virulence factor, particularly in chronic infections. nih.gov The biosynthesis pathway results in the secretion of polymannuronate into the periplasmic space. nih.govgriffith.edu.au Here, enzymes such as the C-5-epimerase AlgG modify the polymer by converting some D-mannuronic acid residues into L-guluronic acid. researchgate.net This modification is crucial as it alters the physical properties of the alginate matrix, affecting its viscosity and ability to form gels through cross-linking with divalent cations like Ca2+. oup.com The variable acetylation of mannuronic acid residues also influences the properties of the matrix and can play a role in initial surface colonization. universiteitleiden.nl

The production of this mannuronic acid-based polymer directly influences the architecture and function of the biofilm. asm.org The alginate matrix provides protection against environmental stressors, including desiccation and antimicrobial agents, and helps maintain the structural integrity of the bacterial community. nih.govresearchgate.net Therefore, the synthesis of mannuronolactone's precursor is integral to the formation and properties of the extracellular matrix in these microbial models. mdpi.com

Antioxidant Properties in Model Biochemical Reactions

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. This property is commonly evaluated using a variety of in vitro biochemical reactions that measure different aspects of antioxidant action, such as radical scavenging or metal ion chelation. acs.org

One of the most common assays is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov In this test, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. youtube.com Another common method is the measurement of metal chelating activity, which assesses the compound's ability to bind transition metal ions like ferrous iron (Fe2+), preventing them from participating in reactions that generate highly reactive hydroxyl radicals. mdpi.com

| Assay | Principle of Action | Typical Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the DPPH solution at ~517 nm. | nih.govnih.gov |

| Ferrous Ion (Fe2+) Chelating Activity | Measures the ability of a compound to compete with a chelating agent (e.g., ferrozine) to bind ferrous ions, preventing the formation of the colored ferrozine-Fe2+ complex. | Decrease in absorbance of the ferrozine-Fe2+ complex at ~562 nm. | mdpi.com |

| Reducing Power Assay (e.g., FRAP) | Measures the ability of a compound to reduce an oxidant, typically a ferric (Fe3+) complex, to its ferrous (Fe2+) form. | Increase in absorbance from the formation of the colored ferrous complex. | researchgate.net |

| ABTS Radical Scavenging Assay | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance of the ABTS radical solution at ~734 nm. | mdpi.com |

Role in Algal and Bacterial Physiology Beyond Polysaccharide Structure

While D-mannuronolactone is primarily recognized as a derivative of D-mannuronic acid, a fundamental building block of the polysaccharide alginate, emerging research points towards broader physiological roles in the microbial world. In the complex ecosystems inhabited by algae and bacteria, small molecules often serve as crucial signals for communication, metabolic cues, and mediators of symbiotic or antagonistic relationships. Although direct research into mannuronolactone's function as a standalone signaling molecule is still in its nascent stages, its involvement in metabolic pathways and the well-established roles of similar lactone compounds provide a framework for understanding its potential significance beyond a simple structural monomer.

In bacteria, particularly those that interact with marine algae, the ability to metabolize alginate is a key physiological trait. These bacteria secrete enzymes known as alginate lyases, which break down the complex polysaccharide into smaller oligosaccharides and eventually into its constituent uronic acids. frontiersin.orgnih.gov The metabolic pathway for mannuronic acid in some bacteria appears to be distinct from that of other uronic acids. frontiersin.org While the equilibrium in aqueous solution strongly favors the acid form over the lactone, mannuronolactone can exist as a transient intermediate in these metabolic processes.

The degradation of alginate is not merely for nutritional purposes; it is part of a complex interplay within microbial communities. For instance, many bacteria utilize a communication system called quorum sensing to coordinate group behaviors, and the signaling molecules involved are often lactones, such as N-acyl-homoserine lactones (AHLs). mdpi.com This raises the possibility that mannuronolactone, or derivatives thereof, could play a role in cell-to-cell communication, either within a bacterial species or between different species in the phycosphere—the microenvironment surrounding an algal cell. encyclopedia.pubphilarchive.org

In the context of algal-bacterial symbiosis, a constant exchange of metabolites shapes the relationship. Algae release organic compounds, including polysaccharides and their breakdown products, which can be utilized by bacteria. researchgate.net In return, bacteria can produce substances like phytohormones, vitamins, or siderophores that promote algal growth and health. nih.gov Some bacteria have been shown to produce the phytohormone indole-3-acetic acid, which can influence microalgal growth. frontiersin.orgmdpi.com Given that microalgae respond to a variety of external chemical cues, it is plausible that mannuronolactone, as a product of alginate degradation, could act as a signaling molecule that influences the physiological state of either the alga it originated from or neighboring bacteria. frontiersin.orgresearchgate.net

The table below summarizes key bacterial enzymes involved in the breakdown of alginate, a process that releases mannuronic acid and its derivatives, highlighting the intimate metabolic connection between bacteria and algal polysaccharides.

| Enzyme Class | EC Number | Organism Example | Substrate Specificity | Mode of Action |

| Mannuronate Lyase | 4.2.2.3 | Sphingomonas sp. | Prefers poly(β-D-mannuronate) regions (M-blocks) of alginate. wikipedia.org | Primarily endolytic, breaking internal bonds to create oligosaccharides. wikipedia.org |

| Guluronate Lyase | 4.2.2.11 | Klebsiella pneumoniae | Specific for poly(α-L-guluronate) regions (G-blocks) of alginate. | Endolytic, cleaving the polysaccharide chain internally. |

| Oligoalginate Lyase | --- | Sphingomonas sp. A1 | Acts on small alginate oligosaccharides. | Exolytic, degrading oligosaccharides into monosaccharides. frontiersin.org |

This enzymatic activity underscores the capacity of bacteria to process alginate, making its monomeric units, including mannuronic acid and by extension mannuronolactone, available as potential metabolic or signaling molecules within their shared environment. Further research is needed to elucidate the specific downstream physiological effects of mannuronolactone itself in these complex microbial interactions.

Advanced Research Directions and Future Perspectives

Elucidation of Undiscovered Metabolic Pathways Involving Mannuronolactone

The metabolic fate of Mannuronolactone extends beyond its known conversions. While its epimerization to C-5 epimers in alkaline solutions and conversion to D-mannaric acid in mammalian systems are characterized pathways, a comprehensive understanding of all its transformations and interactions within diverse biological systems is still evolving. nih.govwikipedia.org Future research is directed towards identifying currently uncharacterized enzymes, metabolites, and metabolic networks where Mannuronolactone plays a role. wikipedia.org

The discovery of "hidden" or "cryptic" metabolic pathways, which may be expressed under specific environmental conditions or in less-studied organisms, presents a significant opportunity. umt.edu Techniques such as untargeted metabolomics, coupled with chemoproteomic platforms, are crucial for identifying novel metabolic nodes and deciphering the functions of uncharacterized enzymes that might interact with Mannuronolactone. wikipedia.org This involves analyzing complex biological samples to detect unknown Mannuronolactone derivatives or precursors, and subsequently tracing their enzymatic transformations.

Table 1: Hypothetical Data from Undiscovered Pathway Elucidation

| Sample Type | Detected Mannuronolactone Derivatives (Relative Abundance) | Putative Enzyme Class Involved | Proposed Pathway Linkage |

| Marine Microorganism A | Derivative X (High), Derivative Y (Medium) | Hydrolase, Oxidase | Stress response, Nutrient cycling |

| Plant Tissue B | Derivative Z (Low) | Transferase, Reductase | Secondary metabolism, Defense |

| Mammalian Cell Line C | Undiscovered Metabolite M (Trace) | Dehydrogenase, Epimerase | Cellular signaling |

Structural Biology of Mannuronolactone-Binding Proteins and Enzymes

Understanding the three-dimensional structures of proteins and enzymes that interact with Mannuronolactone is fundamental to deciphering their mechanisms of action and designing targeted interventions. A prime example is the family of Mannuronan C-5 epimerases, such as AlgE4 from Azotobacter vinelandii, which catalyze the epimerization of β-D-mannuronic acid residues to α-L-guluronic acid residues in alginate polymers. nih.govuni.lu Structural studies of AlgE4 have revealed a right-handed parallel β-helix fold and identified key active site residues (e.g., Asp152, Tyr149, His154, Asp178) crucial for its activity and calcium dependence. uni.lu

Future research will focus on:

High-resolution structural determination: Employing techniques like X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy to resolve the atomic structures of Mannuronolactone-binding proteins and enzymes, both in their apo forms and in complex with Mannuronolactone or its analogs. wikipedia.org

Computational structural biology: Utilizing molecular dynamics simulations and advanced protein structure prediction algorithms (e.g., AlphaFold2) to model protein-Mannuronolactone interactions, predict binding affinities, and guide site-directed mutagenesis experiments. wikipedia.org

Mechanism elucidation: Correlating structural data with biochemical assays to precisely map the catalytic mechanisms, substrate specificity, and regulatory features of these enzymes.

Table 2: Key Structural Insights for Mannuronan C-5 Epimerases (AlgE4 as an example) uni.lu

| Structural Feature | Description | Functional Implication |

| Fold | Right-handed parallel β-helix | Common in polysaccharide lyases/hydrolases |

| Active Site Location | Positively charged cleft formed by loops | Facilitates substrate binding |

| Catalytic Residues | Asp152, Tyr149, His154, Asp178 | Involved in proton transfer and substrate activation |

| Calcium Dependence | Ca2+ essential for structural integrity and activity | Implies a role in active site conformation or substrate coordination |

Development of Novel Biosynthetic Routes for Mannuronolactone

The development of novel biosynthetic routes for Mannuronolactone involves leveraging synthetic biology and metabolic engineering principles to enable its sustainable and efficient production. Currently, Mannuronolactone can be obtained from sources like alginic acid or through chemical synthesis from mannose. ugent.benih.gov However, engineering microbial systems for its de novo or enhanced biosynthesis offers a promising avenue.

Research in this area includes:

Pathway reconstruction and optimization: Identifying and assembling genes encoding enzymes involved in Mannuronolactone biosynthesis or its precursors from diverse organisms into suitable microbial hosts (e.g., Escherichia coli, yeast). wikipedia.orgnih.govnih.govnih.gov This could involve modifying existing metabolic pathways to channel flux towards Mannuronolactone production.

Enzyme engineering: Applying directed evolution and rational design strategies to enhance the activity, specificity, and stability of key enzymes in the biosynthetic pathway, such as those converting mannose derivatives to Mannuronolactone. nih.govukaazpublications.com

Strain development: Creating "cell factories" through genetic manipulation to optimize Mannuronolactone yield, reduce byproduct formation, and improve tolerance to production conditions. nih.gov

Table 3: Potential Strategies for Novel Biosynthetic Route Development

| Strategy | Description | Expected Outcome |

| Heterologous Expression | Introducing Mannuronolactone pathway genes into a host organism | De novo production or increased yield |

| Enzyme Overexpression | Increasing the activity of rate-limiting enzymes | Enhanced metabolic flux towards Mannuronuronolactone |

| Metabolic Flux Redirection | Knocking out competing pathways or upregulating desired ones | Improved Mannuronolactone specificity and yield |

Applications of Mannuronolactone Derivatives as Biochemical Probes

Biochemical probes are invaluable tools for studying biological processes with high specificity and sensitivity. While the direct application of Mannuronolactone derivatives as probes is an emerging field, its structural features, particularly the lactone ring and hydroxyl groups, make it an attractive scaffold for modification. chemeo.com

Future research will explore:

Fluorescent probes: Synthesizing Mannuronolactone derivatives conjugated with fluorophores to create probes for imaging specific cellular compartments, tracking carbohydrate metabolism, or detecting target biomolecules in live cells. The lactone ring could potentially be engineered for responsive fluorescence upon enzymatic cleavage or specific binding events.

Affinity probes: Developing Mannuronolactone derivatives capable of selectively binding to specific proteins (e.g., lectins, enzymes) or carbohydrates, enabling their isolation, identification, and functional characterization.